6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one
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Overview
Description
6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one is an organic compound that features a trifluoromethoxy group attached to an indanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one typically involves the introduction of the trifluoromethoxy group into the indanone framework. One common method involves the reaction of 2,3-dihydro-1H-inden-1-one with a trifluoromethoxylating reagent under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced trifluoromethoxylation reagents and controlled reaction environments to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethoxy group
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of materials with specific electronic and thermal properties
Mechanism of Action
The mechanism by which 6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for specific targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-amino-6-(trifluoromethoxy)benzoxazole: This compound is structurally related and shares similar properties.
4-(trifluoromethoxy)benzyl alcohol: Another compound with a trifluoromethoxy group, used in different applications.
Uniqueness
6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one is unique due to its specific indanone structure combined with the trifluoromethoxy group, which imparts distinct chemical and physical properties. This combination makes it particularly valuable in the development of new materials and pharmaceuticals .
Properties
IUPAC Name |
6-(trifluoromethoxy)-2,3-dihydroinden-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O2/c11-10(12,13)15-7-3-1-6-2-4-9(14)8(6)5-7/h1,3,5H,2,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USUMKWGNHPAWFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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